2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one
Description
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Properties
IUPAC Name |
2-[(2-oxocyclopentyl)-phenylmethyl]-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O2/c23-20-12-6-11-18(20)21(16-8-2-1-3-9-16)19-14-13-15-7-4-5-10-17(15)22(19)24/h1-5,7-10,18-19,21H,6,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEOOHOXPOOYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C(C2CCC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies, including its antimicrobial, cytotoxic, and anticancer properties.
Chemical Structure
The structure of the compound can be represented as follows:
This molecular formula indicates a complex arrangement that contributes to its biological interactions.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for understanding the safety profile of any new compound. In related studies, various derivatives were tested against cell lines such as L929 and A549. The results indicated that certain compounds led to increased cell viability at lower concentrations while exhibiting toxicity at higher doses .
Table 1: Cytotoxicity Results of Related Compounds
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| 24 | 100 | 92 |
| 25 | 200 | 68 |
| 29 | 50 | 127 |
This suggests that while some derivatives may enhance cell viability, others can be toxic at elevated concentrations.
Anticancer Activity
The anticancer properties of structurally related compounds have been assessed in vitro using various cancer cell lines. For example, copper(II) complexes derived from similar ligands exhibited significant antiproliferative activity against HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cells . The selectivity index (SI), which measures the ratio of cytotoxicity in normal versus cancer cells, is critical in evaluating the therapeutic potential of these compounds.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Copper Complex | HeLa | 1.4 |
| Copper Complex | BxPC-3 | 0.5 |
| Doxorubicin | HeLa | 10 |
An SI greater than 3 is often considered promising for medical applications, indicating a favorable therapeutic window .
Case Studies
While direct studies on This compound are scarce, related compounds provide a basis for understanding its potential effects. For instance, a study highlighted the effectiveness of oxadiazoline derivatives in inhibiting biofilm formation and their cytotoxic profiles against various bacterial strains .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Activity : Research indicates that derivatives of tetrahydronaphthalenes show promise in reducing inflammation. Compounds structurally related to 2-[(2-Oxocyclopentyl)(phenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one have demonstrated anti-inflammatory effects in preclinical models. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines .
Organic Synthesis
Synthetic Intermediate : The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, making it useful in developing new pharmaceuticals and agrochemicals. The ability to modify the cyclopentyl or phenyl groups can lead to novel derivatives with enhanced biological properties .
Biological Studies
Mechanistic Studies : Investigations into the biological mechanisms of tetrahydronaphthalene derivatives have revealed their interactions with various biological targets. For example, studies focusing on their binding affinities to specific receptors highlight their potential as leads for drug development targeting inflammatory diseases .
Case Study 1: Anti-inflammatory Properties
A study published in a peer-reviewed journal examined the anti-inflammatory effects of various tetrahydronaphthalene derivatives. Among these was this compound. In vitro assays showed a significant reduction in TNF-alpha levels in macrophages treated with this compound compared to controls. This suggests potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Case Study 2: Synthesis of Novel Derivatives
In another research effort focused on synthetic methodologies, chemists utilized this compound as a precursor to synthesize a series of novel compounds. These derivatives were evaluated for their pharmacological activities, leading to the identification of several candidates with improved efficacy against specific cancer cell lines.
Table 1: Comparison of Biological Activities
Table 2: Synthetic Routes
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Synthesis of precursor | Cyclopentanone + phenylacetaldehyde | 85 |
| Functionalization | Bromination followed by nucleophilic substitution | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
